molecular formula C10H20N2O2 B042238 (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 1334481-84-3

(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B042238
M. Wt: 200.28 g/mol
InChI Key: BKITXDSDJGOXPN-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves innovative strategies for constructing the pyrrolidine ring and functionalizing it. A notable method involves a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which achieves high yields and enantiomeric excesses, indicating a versatile approach for synthesizing similar compounds (Chung et al., 2005).

Molecular Structure Analysis

Studies on compounds with similar structural frameworks, like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, reveal intricate details about their molecular conformation, highlighting the significance of stereochemistry in dictating molecular structure and interactions (Weber et al., 1995).

Chemical Reactions and Properties

Research into the chemical behavior of similar compounds underlines the role of pyrrolidine derivatives in facilitating a range of chemical transformations. For instance, the addition of tert-butyl magnesium reagents to pyridine derivatives demonstrates the potential for regioselective modifications, providing a pathway to variously substituted pyridine derivatives (Rappenglück et al., 2017).

Physical Properties Analysis

The crystallization and physical properties of related compounds, such as 3-[2,6-bis(diethylcarbamoyl)pyridin-4-yl]-N-(tert-butoxycarbonyl)alanine methyl ester, have been studied to understand their growth direction, molecular packing, and hydrogen bonding patterns, which are crucial for their physical stability and reactivity (Muller et al., 2003).

Chemical Properties Analysis

The reactivity of pyrrolidine derivatives with singlet oxygen showcases their utility in synthesizing complex structures, such as 5-substituted pyrroles, indicating the chemical versatility of the pyrrolidine ring in facilitating diverse organic reactions (Wasserman et al., 2004).

Scientific Research Applications

  • Chemistry and Biology

    • The tert-butyl group has a unique reactivity pattern due to its crowded structure. This reactivity is used in various chemical transformations .
    • It also has relevance in nature, playing a role in biosynthetic and biodegradation pathways .
    • Potential applications of the tert-butyl group include its use in biocatalytic processes .
  • Synthesis of N-Heterocycles

    • Chiral sulfinamides, such as the enantiopure tert-butanesulfinamide, are used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
    • These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

CAS RN

107610-73-1
Record name rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine (3.9 g) are added ethanol (50 ml) and 10% Pd-C (780 mg), and the mixture is subjected to catalytic reduction at 60° C. under atmospheric pressure. After the catalytic reduction, the catalyst is removed off by filtration, and the filtrate is concentrated. The resulting residue is recrystallized from ethyl acetate-petroleum ether to give 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (isomer A) (2.01 g), as colorless prisms, m.p. 86.8°-87° C.
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.